6-Acetyl-2-pentanamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-acetyl-2-(pentanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-3-4-5-12(20)17-15-13(14(16)21)10-6-7-18(9(2)19)8-11(10)22-15/h3-8H2,1-2H3,(H2,16,21)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBCSLUKIIZLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2-pentanamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a β-ketoester.
Introduction of the acetyl group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amidation reaction: The pentanamido group can be introduced through an amidation reaction using pentanoyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-2-pentanamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thienopyridine derivatives.
Scientific Research Applications
6-Acetyl-2-pentanamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Investigated for its potential use as a drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 6-acetyl-2-pentanamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.
Interacting with receptors: Modulating receptor activity, which can affect cellular signaling and function.
Altering gene expression: Influencing the expression of specific genes, resulting in changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 6-Position
a) Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (EAMT)
- Structure : Methyl group at 6-position; ethyl ester at 3-position.
- Molecular Weight : 253.33 g/mol .
- Key Findings: Crystal structure confirmed via SC-XRD and DFT studies, stabilized by hydrogen bonds and non-covalent interactions . ADMET-compliant (Lipinski’s rule of five), suggesting good oral bioavailability . Low-potency endocrine activity noted .
b) 2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Structure : Ethyl group at 6-position; carboxamide at 3-position.
- Molecular Weight : 211.28 g/mol .
- Key Findings :
c) 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CRCM5484)
Substituent Variations at the 2- and 3-Positions
a) 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Structure : Benzyl group at 6-position; carboxamide at 3-position.
- Applications: Anti-inflammatory agent (Tinoridine analog) .
- Hazards : H335 (respiratory irritation), H315, H319 .
b) Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Comparative Data Table
Biological Activity
6-Acetyl-2-pentanamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a compound belonging to the thieno[2,3-c]pyridine class. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The following sections detail its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 253.32 g/mol. Its structure features a thieno[2,3-c]pyridine core with an acetyl group and a pentanamido side chain.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes that may be beneficial in treating specific diseases.
- Receptor Modulation : It interacts with various receptors in the body, influencing signaling pathways that can affect cell proliferation and apoptosis.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of thieno[2,3-c]pyridine exhibited significant cytotoxic effects on cancer cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
- Neuroprotective Effects : Research indicated that compounds similar to 6-Acetyl-2-pentanamido showed neuroprotective properties in models of neurodegenerative diseases. They were found to reduce oxidative stress and inflammation in neuronal cells .
- Antimicrobial Properties : Preliminary studies have suggested that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis .
Data Table of Biological Activities
Q & A
Q. Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Key Intermediate/Product |
|---|---|---|
| Cyclization | Thiophene, nitrile, heat (80–100°C) | Thieno[2,3-c]pyridine core |
| Acetylation | Acetyl chloride, pyridine, RT | 6-Acetyl derivative |
| Pentanamide coupling | Pentanoyl chloride, EDCI/HOBt, DCM, 0–5°C | Final compound |
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Temperature Control : Lowering reaction temperatures during acetylation (0–5°C) minimizes side reactions like over-acetylation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane (DCM) improves coupling efficiency .
- Catalyst Use : Morpholine or diethylamine accelerates cyclization by acting as a base and catalyst, as seen in analogous syntheses .
- Purification : Gradient elution in HPLC (C18 column, acetonitrile/water) resolves impurities, achieving >95% purity .
Basic: What analytical techniques confirm structural integrity and purity?
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., acetyl at C6, pentanamide at C2) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and identifies byproducts .
- X-ray Crystallography : SHELXTL refines crystal structures to resolve bond lengths and angles, critical for confirming stereochemistry .
Q. Table 2: Analytical Methods and Applications
Advanced: How can researchers resolve contradictions in reported biological activity data?
- Orthogonal Assays : Use multiple assays (e.g., kinase inhibition + cell viability) to cross-validate activity .
- Purity Verification : Re-test compounds with ≥98% HPLC purity to exclude impurity-driven artifacts .
- Dose-Response Analysis : Establish EC curves under standardized conditions (e.g., serum-free media, 37°C) .
- Target Engagement Studies : Employ SPR (surface plasmon resonance) to directly measure binding affinity for kinases or receptors .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Substituent Variation : Replace the acetyl group with bulkier acyl chains (e.g., benzoyl) to probe steric effects on target binding .
- Core Modifications : Synthesize analogues with a pyrrolo[2,3-c]pyridine core to assess heterocycle specificity .
- Bioisosteric Replacement : Substitute the thiophene sulfur with oxygen (furan) to evaluate electronic effects .
Q. Table 3: Example Analogues and Modifications
Basic: What are the compound’s hypothesized mechanisms of action in medicinal chemistry?
- Kinase Inhibition : The acetyl and pentanamide groups likely interact with ATP-binding pockets of kinases (e.g., EGFR, CDK2), as seen in related thienopyridines .
- Receptor Modulation : The compound may act as an allosteric modulator of adenosine receptors, similar to 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives .
Advanced: How to troubleshoot low crystallinity during X-ray structure determination?
- Solvent Screening : Test crystallization in mixed solvents (e.g., DCM/hexane) to induce slow nucleation .
- Additive Use : Introduce trace amounts of diethyl ether to improve crystal habit .
- Temperature Gradients : Gradual cooling (0.2°C/hour) from 40°C to 4°C enhances lattice formation .
- SHELXL Refinement : Apply TWIN and BASF commands to model twinning in low-quality crystals .
Basic: What safety precautions are recommended for handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of dust/aerosols .
- Storage : Keep at 2–8°C in airtight containers under nitrogen to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
